N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a nicotinamide moiety and a trimethoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide involves its interaction with various molecular targets. It can inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by modulating signaling pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl)propanoic acid
- (Z)-3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoate
Uniqueness
Compared to similar compounds, (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide stands out due to its nicotinamide moiety, which enhances its biological activity and potential therapeutic applications. The presence of the trimethoxybenzylidene group also contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C19H17N3O5S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O5S2/c1-25-13-7-11(8-14(26-2)16(13)27-3)9-15-18(24)22(19(28)29-15)21-17(23)12-5-4-6-20-10-12/h4-10H,1-3H3,(H,21,23)/b15-9- |
InChI Key |
BLNNHDRFKAGFOA-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.